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Compound of Interest

Compound Name: Phoyunbene C

Cat. No.: B1248796 Get Quote

For Immediate Release

Shanghai, China – November 18, 2025 – Phoyunbene C, a naturally occurring stilbenoid

isolated from the orchid Pholidota yunnanensis, has garnered interest within the scientific

community. This technical guide provides a comprehensive overview of the elucidation and

characterization of Phoyunbene C's chemical structure, offering valuable insights for

researchers, scientists, and professionals in drug development.

Chemical Structure Elucidation
Phoyunbene C was identified as trans-3-hydroxy-2',3',5-trimethoxystilbene through extensive

spectroscopic analysis. The structural determination was primarily based on data obtained from

mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Spectroscopic Data for Phoyunbene C

Parameter Data

Molecular Formula C₁₇H₁₈O₄

Mass Spectrometry (HR-ESI-MS)
m/z 287.1283 [M+H]⁺ (calcd. for C₁₇H₁₉O₄,

287.1283)
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The high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data confirmed

the molecular formula of Phoyunbene C as C₁₇H₁₈O₄, indicating nine degrees of unsaturation.

Spectroscopic Characterization
Detailed analysis of the ¹H and ¹³C NMR spectra provided the framework for the precise

structural assignment of Phoyunbene C.

Table 2: ¹H NMR Spectroscopic Data for Phoyunbene C (500 MHz, CD₃OD)

Position δH (ppm) Multiplicity J (Hz)

2 6.83 d 1.8

4 6.36 t 1.8

6 6.63 d 1.8

α 7.18 d 16.3

β 6.91 d 16.3

4' 6.57 t 2.2

6' 6.89 d 2.2

2'-OCH₃ 3.88 s

3'-OCH₃ 3.91 s

5-OCH₃ 3.80 s

Table 3: ¹³C NMR Spectroscopic Data for Phoyunbene C (125 MHz, CD₃OD)
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Position δC (ppm)

1 140.7

2 109.2

3 158.5

4 101.4

5 162.2

6 106.6

α 129.8

β 128.2

1' 140.2

2' 154.5

3' 155.0

4' 100.1

5' 162.5

6' 105.7

2'-OCH₃ 56.4

3'-OCH₃ 56.5

5-OCH₃ 55.7

The ¹H NMR spectrum revealed the characteristic signals for a trans-stilbene structure, with

two olefinic protons exhibiting a large coupling constant (J = 16.3 Hz). The presence of three

methoxy groups was also evident from the sharp singlet signals. The substitution patterns on

the two aromatic rings were determined through analysis of the coupling patterns of the

aromatic protons and confirmed by 2D NMR experiments (COSY, HMQC, and HMBC).

Experimental Protocols
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Isolation and Purification of Phoyunbene C
The air-dried whole plants of Pholidota yunnanensis were extracted with 95% ethanol. The

resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate

fraction was subjected to repeated column chromatography on silica gel and Sephadex LH-20

to yield pure Phoyunbene C.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500

spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in parts

per million (ppm) relative to the solvent peak (CD₃OD).

Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 1100

series LC/MSD Trap SL mass spectrometer with an electrospray ionization (ESI) source.

Biological Activity: Inhibition of Nitric Oxide
Production
Phoyunbene C was evaluated for its potential anti-inflammatory activity by measuring its

inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW

264.7 macrophage cells.

Experimental Workflow for NO Inhibition Assay

Cell Culture and Treatment Stimulation and Incubation Analysis

RAW 264.7 Cells Seeding in Plates Pre-treatment with Phoyunbene C Stimulation with LPS Incubation (24h) Nitrite Measurement (Griess Assay) Calculation of NO Inhibition

Click to download full resolution via product page

Caption: Workflow for assessing the inhibitory effect of Phoyunbene C on nitric oxide

production.
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The precise signaling pathway through which Phoyunbene C inhibits nitric oxide production

has not been fully elucidated in the initial findings. Further research is required to determine its

effects on key inflammatory mediators such as inducible nitric oxide synthase (iNOS), nuclear

factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs).

Proposed Signaling Pathway for Investigation
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Caption: Potential targets for Phoyunbene C in the LPS-induced NO production pathway.

This technical guide consolidates the currently available data on Phoyunbene C. The detailed

structural and spectroscopic information provides a solid foundation for further research into its
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synthesis, pharmacological properties, and potential therapeutic applications.

To cite this document: BenchChem. [Unveiling Phoyunbene C: A Technical Guide to its
Structure and Characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1248796#phoyunbene-c-chemical-structure-
elucidation-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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